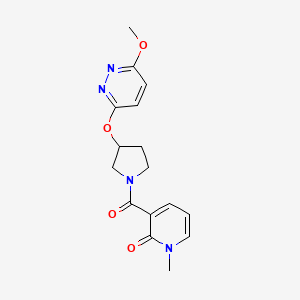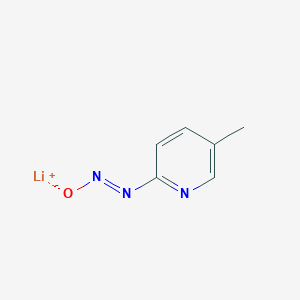
lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate is a complex organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a lithium ion coordinated to a diazenolate ligand, which is derived from 5-methylpyridine. The presence of the lithium ion imparts unique electrochemical properties, making it a subject of study in battery technology and other advanced materials.
作用机制
Mode of Action
The mode of action of Lithium;(5-methylpyridin-2-yl)-oxidodiazene involves its interaction with its targets, leading to changes in their function . The specific interactions and resulting changes depend on the nature of the target and the biochemical context within which the interaction occurs.
Biochemical Pathways
Lithium;(5-methylpyridin-2-yl)-oxidodiazene may affect various biochemical pathways depending on its targets . The downstream effects of these interactions can range from changes in cellular signaling to alterations in metabolic processes. The specific pathways affected by Lithium;(5-methylpyridin-2-yl)-oxidodiazene would depend on its targets and their roles within the cell.
Result of Action
The molecular and cellular effects of Lithium;(5-methylpyridin-2-yl)-oxidodiazene’s action would depend on its targets and the nature of its interactions with them . These effects could range from changes in gene expression to alterations in cellular function and behavior.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Lithium;(5-methylpyridin-2-yl)-oxidodiazene . These factors could include the biochemical environment within the body, the presence of other compounds, and physical conditions such as temperature and pH.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate typically involves the reaction of 5-methylpyridine with a diazotizing agent to form the diazenolate ligand. This ligand is then reacted with a lithium salt, such as lithium chloride or lithium bromide, under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electrochemical properties.
Reduction: Reduction reactions can lead to the formation of lower oxidation states or the cleavage of the diazenolate ligand.
Substitution: The lithium ion can be substituted with other metal ions, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction could produce simpler organometallic species. Substitution reactions can result in a variety of metal-coordinated diazenolate compounds.
科学研究应用
Lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate has several scientific research applications:
Chemistry: It is studied for its unique coordination chemistry and potential as a ligand in organometallic synthesis.
Biology: The compound’s interactions with biological molecules are of interest for potential therapeutic applications.
Medicine: Research is ongoing into its use as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Its electrochemical properties make it a candidate for use in advanced battery technologies and other electronic applications.
相似化合物的比较
Similar Compounds
Lithium(1+)ion(E)-(pyridin-2-yl)diazenolate: Similar structure but without the methyl group, leading to different electronic properties.
Sodium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate: Substitution of lithium with sodium, resulting in altered electrochemical behavior.
Potassium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate: Another alkali metal substitution, with potential differences in reactivity and stability.
Uniqueness
Lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate is unique due to the presence of the lithium ion, which imparts specific electrochemical properties that are not observed with other metal ions. The methyl group on the pyridine ring also influences the compound’s electronic structure, making it distinct from its non-methylated counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
lithium;(5-methylpyridin-2-yl)-oxidodiazene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O.Li/c1-5-2-3-6(7-4-5)8-9-10;/h2-4H,1H3,(H,7,8,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQDTILDHDMSDJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CN=C(C=C1)N=N[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
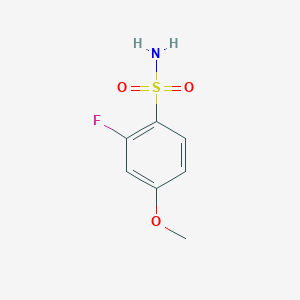
![N-(3-fluorophenyl)-3-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2600714.png)
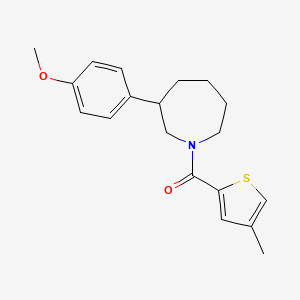
![methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate](/img/structure/B2600718.png)
![3-(2-ethoxyacetamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2600719.png)
![4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B2600722.png)
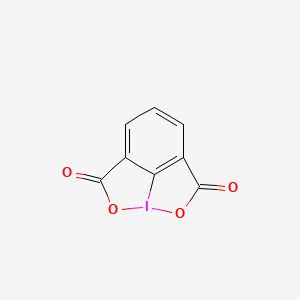
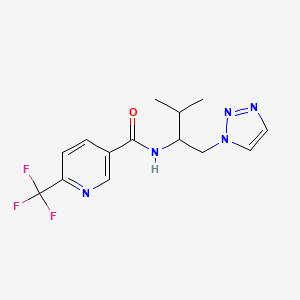
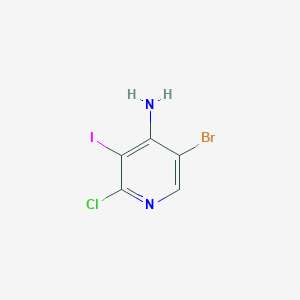
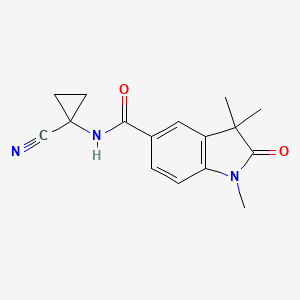
![N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2600728.png)
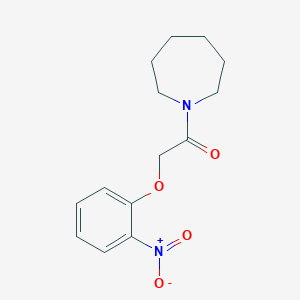
![2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2600733.png)
